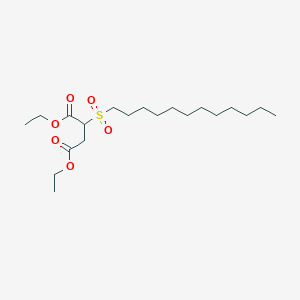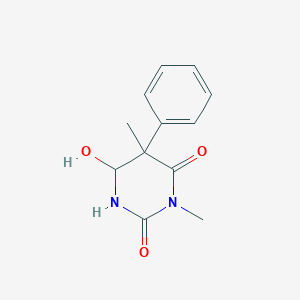
Diethyl 2-(dodecane-1-sulfonyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(dodecane-1-sulfonyl)butanedioate is a chemical compound with the molecular formula C18H34O6S It is a derivative of butanedioic acid, featuring a dodecane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(dodecane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid with ethanol in the presence of a strong acid catalyst. The dodecane-1-sulfonyl group is introduced through a sulfonylation reaction, where dodecane-1-sulfonyl chloride reacts with the diethyl ester of butanedioic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(dodecane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Diethyl 2-(dodecane-1-hydroxy)butanedioate.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(dodecane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group, which can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(dodecane-1-sulfonyl)butanedioate involves its interaction with molecular targets through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups can also undergo hydrolysis, releasing butanedioic acid derivatives that may have biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl butanedioate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Dodecane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its applications in ester-based reactions.
Uniqueness
Diethyl 2-(dodecane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
CAS No. |
60713-27-1 |
|---|---|
Molecular Formula |
C20H38O6S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
diethyl 2-dodecylsulfonylbutanedioate |
InChI |
InChI=1S/C20H38O6S/c1-4-7-8-9-10-11-12-13-14-15-16-27(23,24)18(20(22)26-6-3)17-19(21)25-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
PXIVRQAVKMWTJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)



![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)




![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)



